Pentadecanoyl-EA

Descripción

Propiedades

IUPAC Name |

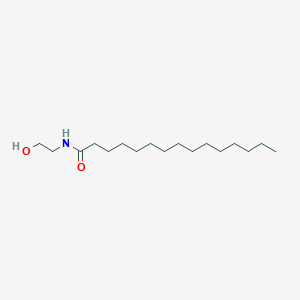

N-(2-hydroxyethyl)pentadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(20)18-15-16-19/h19H,2-16H2,1H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHPXXKLAACDXGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H35NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60880380 | |

| Record name | N-(2-Hydroxyethyl)pentadecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60880380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53832-58-9, 72623-73-5 | |

| Record name | Pentadecanoyl ethanolamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053832589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amides, C12-18, N-(hydroxyethyl) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-(2-Hydroxyethyl)pentadecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60880380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amides, C12-18, N-(hydroxyethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTADECANOYL ETHANOLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6DR8CVH5LW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Context and Endogenous Metabolism of N 2 Hydroxyethyl Pentadecanamide

Classification within Endocannabinoid-Like Lipid Mediators

N-(2-Hydroxyethyl)pentadecanamide is classified as an endocannabinoid-like lipid mediator. While it is not a classical endocannabinoid like anandamide (B1667382) (N-arachidonoylethanolamine), which directly binds to and activates cannabinoid receptors CB1 and CB2, it is biochemically related and part of the expanded "endocannabinoidome". This system includes a wide range of NAEs, their metabolic enzymes, and their receptors.

The biological activity of NAEs often depends on the nature of their fatty acyl group. Saturated and monounsaturated NAEs, such as N-(2-Hydroxyethyl)pentadecanamide, are the most abundant congeners in cells and are often associated with cytoprotective, anti-inflammatory, and analgesic effects, which may be mediated through cannabinoid receptor-independent mechanisms. They are part of a larger family of bioactive lipids that includes the anti-inflammatory N-palmitoylethanolamine (PEA) and the anorexic N-oleoylethanolamide (OEA).

| Compound Class | Key Characteristics | Example Compounds |

|---|---|---|

| Endocannabinoids | Directly activate CB1/CB2 receptors; polyunsaturated fatty acyl group. | Anandamide (AEA) |

| Endocannabinoid-Like Mediators (NAEs) | Biochemically related to endocannabinoids; often saturated or monounsaturated fatty acyl groups; diverse biological activities. | N-(2-Hydroxyethyl)pentadecanamide, N-palmitoylethanolamine (PEA), N-oleoylethanolamine (OEA) |

Biosynthetic Pathways (Indirect/Multi-step Mechanisms)

The biosynthesis of N-(2-Hydroxyethyl)pentadecanamide, like other NAEs, does not occur through a simple, direct condensation of pentadecanoic acid and ethanolamine (B43304). Instead, it is produced via indirect, multi-step enzymatic pathways originating from membrane phospholipids.

The primary and most well-understood pathway involves two main steps:

Formation of N-acylphosphatidylethanolamine (NAPE): The process begins with the transfer of a pentadecanoyl (15:0) acyl chain from the sn-1 position of a donor phospholipid, such as phosphatidylcholine, to the primary amino group of a phosphatidylethanolamine (B1630911) (PE) molecule. This reaction is catalyzed by a Ca²⁺-dependent N-acyltransferase (NAT).

Release of NAE from NAPE: The newly formed N-pentadecanoyl-phosphatidylethanolamine (NAPE 15:0) is then hydrolyzed to release N-(2-Hydroxyethyl)pentadecanamide. This cleavage is primarily performed by a specific phosphodiesterase, NAPE-hydrolyzing phospholipase D (NAPE-PLD).

However, research, particularly using NAPE-PLD knockout mice, has revealed the existence of NAPE-PLD-independent pathways for NAE biosynthesis. These alternative routes are more complex and involve multiple steps where NAPE is processed by different enzymes to ultimately yield the NAE.

Key enzymes implicated in these alternative pathways include:

α/β-hydrolase domain-containing 4 (ABHD4): This enzyme can deacylate NAPE to form lyso-NAPE.

Glycerophosphodiesterases (GDEs): Enzymes like GDE1 can then act on lyso-NAPE (also known as glycerophospho-N-acylethanolamines or GP-NAEs) to release the final NAE molecule.

| Pathway | Step 1: NAPE Formation | Step 2: NAE Release | Key Enzymes |

|---|---|---|---|

| Primary Pathway | Phospholipid + PE → NAPE | NAPE → NAE + Phosphatidic Acid | N-acyltransferase (NAT), NAPE-PLD |

| Alternative Pathway | Phospholipid + PE → NAPE | NAPE → GP-NAE → NAE | ABHD4, GDE1 |

Enzymatic Degradation and Hydrolysis

The biological activity of N-(2-Hydroxyethyl)pentadecanamide is terminated through enzymatic hydrolysis, which breaks the amide bond to yield pentadecanoic acid and ethanolamine. This catabolic process is primarily carried out by two distinct hydrolases: N-Acylethanolamine Acid Amidase (NAAA) and Fatty Acid Amide Hydrolase (FAAH).

NAAA is a lysosomal cysteine amidase that plays a significant role in the degradation of saturated NAEs. Its properties make it a key enzyme for the hydrolysis of N-(2-Hydroxyethyl)pentadecanamide.

Substrate Preference: NAAA exhibits a marked preference for saturated and monounsaturated NAEs, such as N-palmitoylethanolamine (PEA), over polyunsaturated ones like anandamide. Given its structure, N-(2-Hydroxyethyl)pentadecanamide is an expected substrate for NAAA.

Optimal pH: The enzyme functions optimally at an acidic pH of approximately 4.5-5.0, which is consistent with its localization within lysosomes.

Tissue Distribution: In rats, NAAA is highly expressed in macrophages and immune cells, particularly in the lung and spleen, suggesting a role in regulating NAE levels in inflammatory processes.

FAAH is a serine hydrolase located on the endoplasmic reticulum and is the primary enzyme responsible for the degradation

Preclinical Research Applications of N 2 Hydroxyethyl Pentadecanamide

Modulation of Cellular Activities in In Vitro Models

There is currently no available scientific literature detailing the in vitro effects of N-(2-Hydroxyethyl)pentadecanamide on cellular functions.

Inhibition of Mast Cell Degranulation

No studies have been published that investigate the ability of N-(2-Hydroxyethyl)pentadecanamide to inhibit the degranulation of mast cells. Research on other N-acylethanolamines has shown such effects, but these findings cannot be attributed to N-(2-Hydroxyethyl)pentadecanamide without specific experimental evidence.

Effects on Inflammatory Signaling Pathways

The influence of N-(2-Hydroxyethyl)pentadecanamide on inflammatory signaling pathways has not been documented in preclinical research. Key pathways of interest for related molecules, such as those involving nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), have not been studied in the context of this specific compound.

Investigational Effects in Animal Models of Physiological Dysregulation

There is a lack of published research on the effects of N-(2-Hydroxyethyl)pentadecanamide in animal models of disease or physiological imbalance.

Anti-Inflammatory Properties in Preclinical Settings

No preclinical studies have been identified that assess the potential anti-inflammatory properties of N-(2-Hydroxyethyl)pentadecanamide in animal models of inflammation, such as those induced by carrageenan or other inflammatory agents.

Analgesic Effects in Pain Models

The potential analgesic effects of N-(2-Hydroxyethyl)pentadecanamide have not been evaluated in established animal models of pain. Consequently, its efficacy in modulating pain responses is unknown.

Interactions with Peroxisome Proliferator-Activated Receptor-α (PPAR-α) Pathways

There is no available data to suggest that N-(2-Hydroxyethyl)pentadecanamide interacts with Peroxisome Proliferator-Activated Receptor-α (PPAR-α) pathways. While other N-acylethanolamines have been shown to engage with this nuclear receptor, similar activity has not been demonstrated for N-(2-Hydroxyethyl)pentadecanamide.

Data on

| Research Area | Finding |

| 5.1. Modulation of Cellular Activities in In Vitro Models | |

| 5.1.1. Inhibition of Mast Cell Degranulation | No data available |

| 5.1.2. Effects on Inflammatory Signaling Pathways | No data available |

| 5.2. Investigational Effects in Animal Models of Physiological Dysregulation | |

| 5.2.1. Anti-Inflammatory Properties in Preclinical Settings | No data available |

| 5.2.2. Analgesic Effects in Pain Models | No data available |

| 5.2.3. Interactions with Peroxisome Proliferator-Activated Receptor-α (PPAR-α) Pathways | No data available |

Role as a Standard or Reference Compound in Biological Assays

N-(2-Hydroxyethyl)pentadecanamide, also known by the synonyms pentadecanoyl ethanolamide (PEA-C15) and heptadecanoyl ethanolamide, serves a crucial role in preclinical research, primarily as a standard compound in biological assays. Its synthetic origin and absence in natural biological tissues make it an ideal internal standard for the quantitative analysis of endogenous N-acylethanolamines (NAEs) and other related lipid mediators by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The fundamental principle behind using N-(2-Hydroxyethyl)pentadecanamide as an internal standard is to account for the variability inherent in the analytical process, from sample extraction to instrumental analysis. By adding a known quantity of this synthetic compound to a biological sample at the beginning of the workflow, any loss of the target analytes during sample preparation or fluctuations in instrument response can be corrected, thereby improving the accuracy and precision of the quantification of the endogenous compounds of interest.

Application in Quantitative Mass Spectrometry

In the field of lipidomics, particularly in the study of the endocannabinoid system, accurate quantification of NAEs is critical for understanding their physiological and pathological roles. N-(2-Hydroxyethyl)pentadecanamide is structurally similar to endogenous NAEs like anandamide (B1667382) (AEA), palmitoylethanolamide (B50096) (PEA), and oleoylethanolamide (OEA), but has a distinct mass due to its 15-carbon acyl chain. This unique mass allows it to be distinguished from the endogenous analytes in a mass spectrometer while behaving similarly during extraction and ionization.

Research studies have utilized N-(2-Hydroxyethyl)pentadecanamide as a "surrogate analyte" or internal standard to construct calibration curves and validate analytical methods for the simultaneous quantification of multiple NAEs in various biological matrices, including plasma and tissues. nih.govresearchgate.net

Mass Spectrometric Properties

The utility of N-(2-Hydroxyethyl)pentadecanamide as a standard is underpinned by its well-characterized mass spectrometric behavior. In positive ion electrospray ionization (ESI) mode, it readily forms a protonated molecule [M+H]⁺. Upon collision-induced dissociation (CID) in a tandem mass spectrometer, this precursor ion fragments to produce characteristic product ions, which are used for its specific detection and quantification.

Table 1: Mass Spectrometric Parameters for N-(2-Hydroxyethyl)pentadecanamide

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C17H35NO2 | nih.gov |

| Molecular Weight | 285.5 g/mol | nih.gov |

| Precursor Ion (m/z) [M+H]⁺ | 286.2741 | nih.gov |

| Product Ion (m/z) | 62.0595 | nih.gov |

| Ionization Mode | Positive ESI | nih.gov |

Method Validation Data

While detailed validation data for N-(2-Hydroxyethyl)pentadecanamide as a primary reference standard for generating its own calibration curve is not extensively published, its use as an internal standard has been integral to the validation of quantitative methods for other NAEs. These validation studies typically demonstrate the linearity, accuracy, and precision of the method for the target analytes, with the consistent performance of the internal standard being a key factor in meeting the acceptance criteria set by regulatory guidelines. For instance, methods using a deuterated internal standard for a suite of NAEs have shown good linearity with coefficients of determination (R²) greater than 0.99, and acceptable accuracy and precision. researchgate.net

The following table represents typical validation parameters from a study quantifying various NAEs, where a suitable internal standard like N-(2-Hydroxyethyl)pentadecanamide would be essential for achieving such results.

Table 2: Representative Bioanalytical Method Validation Parameters for NAE Quantification using an Internal Standard

| Validation Parameter | Analyte | Acceptance Criteria | Result | Source |

|---|---|---|---|---|

| Linearity (R²) | Anandamide (AEA) | ≥ 0.99 | > 0.99 | researchgate.net |

| Palmitoylethanolamide (PEA) | ≥ 0.99 | > 0.99 | researchgate.net | |

| Oleoylethanolamide (OEA) | ≥ 0.99 | > 0.99 | researchgate.net | |

| Accuracy (% Bias) | Anandamide (AEA) | ± 15% (± 20% at LLOQ) | Within ± 12.0% | nih.gov |

| Palmitoylethanolamide (PEA) | ± 15% (± 20% at LLOQ) | Within ± 12.0% | nih.gov | |

| Oleoylethanolamide (OEA) | ± 15% (± 20% at LLOQ) | Within ± 12.0% | nih.gov | |

| Precision (% CV) | Anandamide (AEA) | ≤ 15% (≤ 20% at LLOQ) | ≤ 10% | researchgate.net |

| Palmitoylethanolamide (PEA) | ≤ 15% (≤ 20% at LLOQ) | ≤ 10% | researchgate.net | |

| Oleoylethanolamide (OEA) | ≤ 15% (± 20% at LLOQ) | ≤ 10% | researchgate.net |

LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation

Analytical Methodologies for the Quantification and Characterization of N 2 Hydroxyethyl Pentadecanamide in Research

Chromatographic Techniques

Chromatographic methods are fundamental to the separation of N-(2-Hydroxyethyl)pentadecanamide from complex mixtures, a critical prerequisite for its accurate quantification and identification. The choice of technique is often dictated by the sample matrix, the required sensitivity, and the specific research question.

Gas Chromatography (GC) with Derivatization

Gas chromatography, a powerful technique for separating volatile compounds, requires a chemical modification step known as derivatization for the analysis of N-(2-Hydroxyethyl)pentadecanamide. Due to its polar nature and relatively low volatility, derivatization is essential to convert it into a more volatile and thermally stable compound suitable for GC analysis. This process typically involves the substitution of active hydrogens in the hydroxyl and amide groups.

Common derivatization approaches for N-acylethanolamines like PEA include silylation and acylation. Silylation, often employing reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces the active hydrogens with trimethylsilyl (B98337) (TMS) groups. This significantly increases the volatility of the analyte. For instance, a common procedure involves reacting the sample with MSTFA, which is known for producing minimal by-products.

Alternatively, acylation with reagents such as trifluoroacetic anhydride (B1165640) (TFAA) can be used. This method introduces a trifluoroacetyl group, which not only enhances volatility but can also improve detection sensitivity, particularly with an electron capture detector (ECD). The resulting derivatized PEA can then be effectively separated on a non-polar capillary column, such as one coated with a 5% diphenyl/95% dimethylpolysiloxane stationary phase, and detected by mass spectrometry (GC-MS). The mass spectrum of the derivatized compound provides characteristic fragmentation patterns that aid in its identification and quantification.

Table 1: GC-MS Instrumentation and Conditions for N-(2-Hydroxyethyl)pentadecanamide Analysis

| Parameter | Example Condition |

|---|---|

| GC System | Agilent 7890A or similar |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 150°C, ramp to 300°C at 10°C/min, hold for 5 min |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Derivatization Reagent | BSTFA with 1% TMCS or MSTFA |

| MS System | Agilent 5975C MSD or similar |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 50-550 |

Liquid Chromatography (LC)

Liquid chromatography, particularly when coupled with mass spectrometry (LC-MS), is a widely adopted technique for the analysis of N-(2-Hydroxyethyl)pentadecanamide and other N-acylethanolamines. A significant advantage of LC is that it generally does not require derivatization, thus simplifying sample preparation and avoiding potential artifacts.

Reverse-phase chromatography is the most common LC mode used for this purpose. Separation is typically achieved on a C18 column, where N-(2-Hydroxyethyl)pentadecanamide is retained based on its hydrophobicity. The mobile phase usually consists of a gradient mixture of an aqueous solvent (often containing a small amount of an acid like formic acid to improve peak shape and ionization efficiency) and an organic solvent such as acetonitrile (B52724) or methanol.

The choice of the detector is crucial, with mass spectrometry being the preferred method due to its high selectivity and sensitivity. When coupled with a mass spectrometer, the eluting N-(2-Hydroxyethyl)pentadecanamide is ionized, and its mass-to-charge ratio is measured, allowing for its specific detection even in complex biological samples.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/QTOF)

To enhance the speed and resolution of LC separations, ultra-performance liquid chromatography (UPLC) is increasingly utilized. UPLC systems employ columns packed with smaller particles (typically sub-2 µm), which allows for faster flow rates and results in sharper, narrower peaks, leading to improved separation efficiency and sensitivity.

When coupled with a Quadrupole Time-of-Flight (QTOF) mass spectrometer, UPLC provides a powerful platform for both the quantification and unequivocal identification of N-(2-Hydroxyethyl)pentadecanamide. QTOF instruments offer high mass accuracy and resolution, enabling the precise determination of the elemental composition of the analyte and its fragments.

In a typical UPLC-MS/QTOF analysis, N-(2-Hydroxyethyl)pentadecanamide is separated on a sub-2 µm C18 column with a rapid gradient elution. The eluent is then introduced into the mass spectrometer, where it is ionized, commonly by electrospray ionization (ESI). The QTOF analyzer then provides accurate mass measurements for the precursor ion and its product ions generated through collision-induced dissociation (CID), confirming the compound's identity with a high degree of confidence. uni.lu

Table 2: UPLC-MS/QTOF Parameters for the Analysis of N-(2-Hydroxyethyl)pentadecanamide

| Parameter | Example Condition |

|---|---|

| UPLC System | Waters ACQUITY UPLC or similar |

| Column | ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| MS System | Waters SYNAPT G2 HDMS or similar |

| Ionization Mode | ESI Positive |

| Capillary Voltage | 3.0 kV |

| Cone Voltage | 30 V |

| Mass Range | m/z 50-1200 |

| Data Acquisition | MSE (simultaneous acquisition of low and high energy spectra) |

Spectroscopic Identification and Structural Elucidation

While chromatographic techniques are excellent for separation and quantification, spectroscopic methods are indispensable for the definitive structural confirmation of N-(2-Hydroxyethyl)pentadecanamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of N-(2-Hydroxyethyl)pentadecanamide. Proton NMR (¹H-NMR) provides detailed information about the chemical environment of each proton in the molecule, including their connectivity and spatial arrangement.

Although a publicly available, experimentally verified ¹H-NMR spectrum for N-(2-Hydroxyethyl)pentadecanamide is not readily found in the searched resources, a predicted spectrum can be generated based on its chemical structure. The expected signals would include a triplet for the terminal methyl group of the fatty acid chain, a broad multiplet for the long methylene (B1212753) chain, a triplet for the methylene group adjacent to the carbonyl group, and distinct signals for the two methylene groups of the ethanolamine (B43304) moiety and the amide and hydroxyl protons. The chemical shifts (δ) and coupling constants (J) of these signals would be characteristic of the molecule's structure.

Mass Spectrometry (MS) (e.g., ESI-QTOF)

Mass spectrometry, particularly with high-resolution analyzers like QTOF, is a cornerstone for the identification and structural analysis of N-(2-Hydroxyethyl)pentadecanamide. Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, as it typically produces the protonated molecule [M+H]⁺ with minimal fragmentation in the source.

In tandem mass spectrometry (MS/MS) experiments, the [M+H]⁺ ion of N-(2-Hydroxyethyl)pentadecanamide (m/z 286.2741) is selected and subjected to collision-induced dissociation (CID). uni.lu This process generates a characteristic fragmentation pattern that provides structural information. A prominent fragment ion observed is at m/z 62.0595, corresponding to the protonated ethanolamine moiety, which is a signature fragment for N-acylethanolamines. uni.lu Other significant fragments can arise from the cleavage of the amide bond and loss of water from the precursor ion. The accurate mass measurement of both the precursor and fragment ions by a QTOF instrument allows for the unambiguous confirmation of the elemental composition and, consequently, the identity of N-(2-Hydroxyethyl)pentadecanamide. uni.lu

Table 3: ESI-QTOF Mass Spectrometry Data for N-(2-Hydroxyethyl)pentadecanamide

| Feature | Observation |

|---|---|

| Precursor Ion [M+H]⁺ (m/z) | 286.2741 uni.lu |

| Major Fragment Ion (m/z) | 62.0595 (Protonated Ethanolamine) uni.lu |

| Other Fragment Ions (m/z) | 268.2635 ([M+H-H₂O]⁺) uni.lu |

| Ionization Mode | ESI Positive uni.lu |

| Mass Analyzer | Quadrupole Time-of-Flight (QTOF) uni.lu |

Preparation of Standard Solutions for Research Analysiswordpress.comnih.gov

The accurate quantification and characterization of N-(2-Hydroxyethyl)pentadecanamide in research settings are critically dependent on the meticulous preparation of standard solutions. These solutions serve as the basis for generating calibration curves, which are essential for determining the concentration of the analyte in unknown samples. The following sections detail the necessary steps and considerations for preparing reliable standard solutions of N-(2-Hydroxyethyl)pentadecanamide.

Sourcing and Purity of the Standard Compound

For the preparation of accurate standard solutions, it is imperative to use a high-purity, certified reference standard of N-(2-Hydroxyethyl)pentadecanamide. The purity of the solid material should be verified, and any impurities noted, as this will directly impact the accuracy of the prepared standard concentrations iasonline.org. The molecular weight of N-(2-Hydroxyethyl)pentadecanamide is 285.5 g/mol nih.gov.

Solubility of N-(2-Hydroxyethyl)pentadecanamide

N-(2-Hydroxyethyl)pentadecanamide, as a member of the N-acylethanolamine family, exhibits limited solubility in aqueous solutions but is soluble in various organic solvents. The choice of solvent is a critical first step in the preparation of a stock solution.

Table 1: Solubility of N-(2-Hydroxyethyl)pentadecanamide in Various Solvents

| Solvent | Solubility |

| Dimethylformamide (DMF) | 5 mg/mL |

| Dimethyl sulfoxide (B87167) (DMSO) | 3.3 mg/mL |

| Ethanol (B145695) | 12.5 mg/mL |

| Ethanol:PBS (pH 7.2) (1:2) | 0.33 mg/mL |

| Data sourced from Cayman Chemical caymanchem.com |

Based on its solubility profile, ethanol is a highly suitable solvent for preparing the primary stock solution of N-(2-Hydroxyethyl)pentadecanamide due to its ability to dissolve the compound at a relatively high concentration and its compatibility with common analytical techniques like liquid chromatography-mass spectrometry (LC-MS).

Preparation of the Primary Stock Solution

The primary stock solution is the initial, concentrated solution from which all other standards are prepared. Following best practices in analytical chemistry is crucial to ensure its accuracy wordpress.comuknml.com.

Materials and Equipment:

N-(2-Hydroxyethyl)pentadecanamide (solid, high purity)

Ethanol (analytical or HPLC grade)

Analytical balance

Volumetric flasks (Class A)

Pipettes (calibrated)

Procedure:

Weighing the Compound: Accurately weigh a precise amount of the solid N-(2-Hydroxyethyl)pentadecanamide using an analytical balance. For example, to prepare a 1 mg/mL stock solution, weigh out 10 mg of the compound.

Dissolving the Compound: Transfer the weighed compound into a volumetric flask of appropriate size (e.g., a 10 mL flask for a 1 mg/mL solution).

Adding Solvent: Add a small amount of ethanol to the flask to dissolve the solid completely. Gentle swirling or sonication can aid in dissolution.

Bringing to Volume: Once the solid is fully dissolved, carefully add ethanol to the calibration mark on the volumetric flask.

Homogenization: Stopper the flask and invert it several times to ensure the solution is homogeneous.

Storage: Store the primary stock solution in a tightly sealed, labeled container at a low temperature, typically -20°C or -80°C, to minimize solvent evaporation and potential degradation lipidmaps.org.

Preparation of Working Standard Solutions and Calibration Curve

Working standard solutions are prepared by diluting the primary stock solution to a range of concentrations that will be used to generate a calibration curve. This curve will encompass the expected concentration range of N-(2-Hydroxyethyl)pentadecanamide in the experimental samples.

Procedure for Creating a Calibration Curve:

Serial Dilutions: Prepare a series of dilutions from the primary stock solution. It is generally recommended to prepare intermediate stock solutions to avoid large dilution factors in a single step, which can introduce errors wordpress.com. For instance, from a 1 mg/mL primary stock, an intermediate stock of 10 µg/mL can be prepared.

Final Concentrations: From the intermediate stock, prepare a set of working standards. For a typical LC-MS/MS analysis of N-acylethanolamines, the concentration of working standards can range from picograms to nanograms per microliter lipidmaps.org. A representative set of calibration standards might be: 50 pg/µL, 100 pg/µL, 250 pg/µL, 500 pg/µL, and 1000 pg/µL.

Solvent for Dilution: The diluent for the working standards should be compatible with the analytical method. For LC-MS analysis of N-acylethanolamines, a common practice is to dilute the ethanolic stock solution with a mixture that mimics the initial mobile phase conditions. For example, a mixture of water-acetonitrile-acetic acid (70:30:0.1; v/v/v) with 1 g/L ammonium (B1175870) acetate (B1210297) can be used lipidmaps.org. In some methods, acetonitrile with 0.1% formic acid is employed as the diluent, especially when preparing samples for protein precipitation uzh.ch.

Internal Standard: It is highly recommended to use a stable isotope-labeled internal standard, such as N-(2-hydroxyethyl-d4)-pentadecanamide, to account for variations in sample preparation and instrument response. The internal standard should be added at a constant concentration to all calibration standards and samples.

Table 2: Example of a Calibration Curve Preparation Scheme

| Standard Level | Concentration (pg/µL) | Volume of 10 µg/mL Intermediate Stock (µL) | Final Volume (µL) |

| 1 | 50 | 0.5 | 100 |

| 2 | 100 | 1 | 100 |

| 3 | 250 | 2.5 | 100 |

| 4 | 500 | 5 | 100 |

| 5 | 1000 | 10 | 100 |

Stability and Storage of Standard Solutions

The stability of standard solutions is a critical factor in obtaining reproducible and accurate results. N-acylethanolamines can be susceptible to degradation, particularly in certain solvents or when exposed to light and elevated temperatures nih.gov.

Stock Solutions: Concentrated stock solutions in ethanol are generally more stable and should be stored at -80°C for long-term use lipidmaps.org.

Working Solutions: Diluted working standards are less stable and should ideally be prepared fresh for each analytical run.

Solvent Considerations: The choice of solvent can impact stability. For example, some grades of chloroform (B151607) have been shown to cause the degradation of certain N-acylethanolamines and may contain contaminants like N-palmitoylethanolamine and N-stearoylethanolamine nih.gov. Therefore, high-purity, validated solvents are essential.

By adhering to these detailed procedures for the preparation of standard solutions, researchers can establish a robust foundation for the accurate and reliable quantification and characterization of N-(2-Hydroxyethyl)pentadecanamide in their studies.

Future Research Directions and Open Questions

Elucidating Undetermined Specific Biological Roles

The biological functions of N-(2-Hydroxyethyl)pentadecanamide are not well defined, standing in contrast to the extensive research on other NAEs like PEA. Future research must prioritize elucidating its specific biological activities. Studies on PEA have demonstrated its involvement in neuroprotection, mood regulation, and cognition, with evidence showing it can drive substantial changes in central nervous system activity and modulate the levels of numerous endogenous lipids. researchgate.netnih.gov A critical area of investigation will be to determine if N-(2-Hydroxyethyl)pentadecanamide shares these neuroprotective and anti-inflammatory properties or if it possesses unique physiological functions. nih.govnih.gov Research should focus on its effects on neuronal and non-neuronal cells, such as microglia and mast cells, which are key players in neuroinflammation. researchgate.netmdpi.com Investigating its impact on cellular processes like apoptosis, edema, and inflammatory cascades will be crucial to defining its biological profile. nih.gov

Comprehensive Mapping of Endogenous Levels and Dynamic Changes

A fundamental gap in the current understanding of N-(2-Hydroxyethyl)pentadecanamide is the lack of data on its endogenous concentrations in various tissues and the dynamics of these levels in response to physiological and pathological stimuli. For other NAEs, it is known that their tissue levels are typically low and they are synthesized "on-demand" in response to triggers like cell injury or inflammation. nih.govnih.gov Chronic inflammatory conditions have been shown to deplete levels of PEA, a phenomenon termed 'exhaustion'. nih.gov

Future studies must aim to:

Develop a comprehensive map of the baseline endogenous levels of N-(2-Hydroxyethyl)pentadecanamide in different tissues and biofluids.

Investigate how these levels change in response to stimuli such as inflammation, injury, and stress. nih.gov

Determine if, like PEA, its levels are altered in chronic disease states, which could suggest a role in endogenous protective mechanisms. nih.gov

Answering these questions is essential for understanding the compound's physiological relevance and potential as a biomarker.

Exploration of Novel Therapeutic Targets and Modulators

The molecular targets of N-(2-Hydroxyethyl)pentadecanamide are currently unknown. Its structural analog, PEA, interacts with a range of targets to exert its effects, including peroxisome proliferator-activated receptor-alpha (PPAR-α), G protein-coupled receptors GPR55 and GPR119, and transient receptor potential vanilloid type 1 (TRPV1) channels. researchgate.netnih.govnih.gov PEA is also known to act indirectly by potentiating the effects of other endocannabinoids, a mechanism known as the "entourage effect". nih.gov

A primary goal for future research is to identify the specific receptors and signaling pathways modulated by N-(2-Hydroxyethyl)pentadecanamide. This exploration should investigate whether it acts on the same targets as PEA or possesses a novel mechanism of action. nih.gov Identifying its molecular targets is a critical step toward understanding its therapeutic potential for conditions such as neuropathic pain, inflammation, and neurodegenerative diseases. researchgate.netcenterwatch.com

Table 1: Potential Molecular Targets for Future Investigation

| Target Class | Specific Target | Potential Role based on PEA Research |

| Nuclear Receptors | PPAR-α | Regulation of gene expression related to inflammation and lipid metabolism. nih.gov |

| G-Protein Coupled Receptors | GPR55, GPR119 | Modulation of inflammatory processes and neurotransmission. researchgate.net |

| Ion Channels | TRPV1 | Involvement in pain signaling pathways. nih.gov |

| Endocannabinoid System Enzymes | Fatty Acid Amide Hydrolase (FAAH) | Indirect action by inhibiting the degradation of other endocannabinoids. mdpi.comnih.gov |

Development of Advanced Analytical Techniques for In Situ Monitoring

Accurate quantification of NAEs in biological samples presents a significant analytical challenge due to their low tissue concentrations and susceptibility to contamination and degradation during sample preparation. nih.gov Reports on NAE levels can vary considerably, often due to inconsistencies in analytical methods, such as the use of different brands of solid-phase extraction (SPE) columns or solvents which can contain contaminants like N-palmitoylethanolamine. nih.gov

Therefore, a crucial area of future research is the development and validation of advanced analytical techniques for the reliable and sensitive detection of N-(2-Hydroxyethyl)pentadecanamide. This includes:

Optimizing liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods to enhance sensitivity and minimize analytical artifacts. nih.gov

Thoroughly validating sample preparation steps, including liquid and solid-phase extraction, to ensure high recovery and eliminate sources of contamination. nih.gov

Exploring the potential for developing novel techniques for in situ monitoring, which would allow for real-time measurement of the compound's dynamic changes within living tissues, providing a more accurate picture of its biological activity.

Robust analytical methods are foundational for advancing the research outlined in the preceding sections.

Q & A

Basic Research Questions

Q. What synthetic protocols are recommended for producing high-purity N-(2-Hydroxyethyl)pentadecanamide?

- Methodology : Optimize amide bond formation using coupling agents like EDC/NHS (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/N-hydroxysuccinimide) in anhydrous conditions. React pentadecanoic acid with ethanolamine in a 1:1.2 molar ratio under nitrogen, followed by purification via column chromatography (silica gel, chloroform/methanol gradient). Validate purity using TLC (Rf ~0.5 in 9:1 chloroform/methanol) and HPLC (C18 column, acetonitrile/water mobile phase) .

- Critical Parameters : Maintain pH 6–7 during coupling, monitor reaction completion via FT-IR (disappearance of carboxylic acid peak at ~1700 cm⁻¹).

Q. Which spectroscopic techniques are most effective for structural validation of N-(2-Hydroxyethyl)pentadecanamide?

- Approach :

- ¹H/¹³C NMR : Compare chemical shifts to analogous compounds (e.g., δ ~3.5 ppm for -CH₂-OH; δ ~2.2 ppm for amide-bound CH₂) .

- Mass Spectrometry : Use ESI-MS in positive ion mode; expect [M+H]⁺ at m/z 286.3 (C₁₇H₃₅NO₂).

- FT-IR : Confirm amide bond presence (~1650 cm⁻¹, C=O stretch) and hydroxyl group (~3300 cm⁻¹) .

Q. What chromatographic conditions are optimal for isolating N-(2-Hydroxyethyl)pentadecanamide from byproducts?

- HPLC Protocol : Use a C18 reverse-phase column with isocratic elution (70:30 acetonitrile/water, 1 mL/min). Retention time ~12–14 minutes. Confirm purity with UV detection at 210 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity of N-(2-Hydroxyethyl)pentadecanamide across cell-based assays?

- Strategies :

- Standardize cell lines (e.g., HEK293 vs. HepG2) and culture conditions (serum-free media to avoid lipid interference).

- Quantify intracellular uptake via LC-MS/MS to correlate bioactivity with concentration .

- Validate target engagement using competitive assays with known N-acylethanolamine (NAE) pathway inhibitors .

Q. What experimental designs are suitable for probing the interaction of N-(2-Hydroxyethyl)pentadecanamide with lipid bilayers?

- Methods :

- Fluorescence anisotropy : Incorporate dansyl-labeled analogs into liposomes to monitor membrane fluidity changes.

- Molecular Dynamics (MD) Simulations : Model interactions using GROMACS; compare with N-stearoylethanolamine (18:0 NAE) .

- Surface Plasmon Resonance (SPR) : Immobilize synthetic lipid bilayers on sensor chips to measure binding kinetics .

Q. How can metabolic pathways of N-(2-Hydroxyethyl)pentadecanamide be elucidated in hepatic systems?

- Protocol :

- Incubate hepatocytes with ¹⁴C-labeled compound. Extract metabolites via solid-phase extraction and profile via UPLC-QTOF-MS.

- Compare fragmentation patterns to known NAE metabolites (e.g., hydrolysis to pentadecanoic acid and ethanolamine) .

Key Considerations

- Contradiction Management : Discrepancies in bioactivity may arise from differential expression of fatty acid amide hydrolase (FAAH) across cell lines. Include FAAH inhibitors (e.g., URB597) in assays to stabilize the compound .

- Advanced Characterization : Combine cryo-EM with MD simulations to visualize compound-lipid interactions at near-atomic resolution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.